Cyanine5 amine (hydrochloride)

Protein labeling Flow cytometry Antibody conjugation

Choose Cyanine5 amine (HCl) when application stability is non-negotiable. Evidence confirms it delivers the most intensive and stable SERS response across six nanoparticle morphologies and enables reliable inter-dye distance extraction down to ~3 nm in Cy3-Cy5 FRET pairs. It also serves as the critical asymmetric intermediate for synthesizing thiol-reactive Cy5 probes at ~99% purity. For SERS nanotag development or single-molecule nucleic acid studies, this non-sulfonated amine form is the validated choice. Note: Requires organic co-solvent (DMF/DMSO) for aqueous labeling.

Molecular Formula C38H54Cl2N4O
Molecular Weight 653.8 g/mol
Cat. No. B12393729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine5 amine (hydrochloride)
Molecular FormulaC38H54Cl2N4O
Molecular Weight653.8 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-]
InChIInChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H
InChIKeyATDODHVIKOGGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine5 Amine (Hydrochloride) for Fluorescence Labeling: Procurement Specifications and Spectral Baseline


Cyanine5 amine (hydrochloride) (CAS 1807529-70-9) is a pentamethine cyanine fluorescent dye derivative containing a reactive primary amine (-NH₂) functional group in the form of a hydrochloride salt, enabling covalent conjugation to carboxyl groups, NHS esters, and other electrophilic reactive moieties on biomolecules . The compound exhibits an excitation maximum of approximately 640–646 nm and an emission maximum of 662–664 nm in phosphate-buffered saline (PBS), with a molar extinction coefficient (ε) of approximately 250,000 L⋅mol⁻¹⋅cm⁻¹ and a fluorescence quantum yield (Φ) of approximately 0.20 . Spectrally similar far-red dyes include Alexa Fluor 647, DyLight 649, ATTO 647, and sulfonated Cy5 variants (sulfo-Cy5 amine), all of which share the same excitation/emission region and thus compete directly in fluorescence microscopy, flow cytometry, and single-molecule imaging workflows .

Why Cyanine5 Amine (Hydrochloride) Is Not Interchangeable with Other Cyanine5 Derivatives or Far-Red Dyes


Generic substitution among Cy5-derivative dyes or spectrally similar far-red fluorophores often leads to suboptimal or failed experimental outcomes due to critical differences in three parameters: (1) photostability under continuous illumination, which differs substantially between Cy5 and Alexa Fluor 647 conjugates [1]; (2) the susceptibility of protein conjugates to fluorescence self-quenching at higher degrees of labeling (DOL), where Cy5 shows prominent blue-shifted aggregate absorption peaks that do not contribute to fluorescence, whereas Alexa Fluor 647 exhibits markedly reduced self-quenching [1]; and (3) the amine functional group's intrinsic stability for downstream surface-enhanced Raman scattering (SERS) applications, where cyanine amines outperform NHS-activated esters [2]. Additionally, the hydrophobic core of non-sulfonated Cyanine5 amine mandates the use of organic co-solvents (e.g., DMF or DMSO) in aqueous labeling reactions, which renders it unsuitable for direct substitution with water-soluble sulfonated Cy5 in workflows requiring strictly aqueous conditions .

Quantitative Comparative Evidence for Cyanine5 Amine (Hydrochloride) vs. Closest Analogs


Fluorescence Self-Quenching and Aggregate Formation in Protein Conjugates: Cy5 vs. Alexa Fluor 647

Protein conjugates prepared from Cy5 dyes exhibit prominent blue-shifted shoulder peaks in absorption spectra, indicative of non-fluorescent dye aggregate formation, whereas Alexa Fluor 647 conjugates show only minor shoulder peaks. This aggregate formation results in absorption of light that does not produce fluorescence, thereby diminishing the overall fluorescence output of Cy5 conjugates relative to Alexa Fluor 647 conjugates, particularly at higher degrees of labeling (DOL) [1].

Protein labeling Flow cytometry Antibody conjugation

Photostability Under Continuous Illumination: Cy5 vs. Alexa Fluor 647

In a quantitative head-to-head comparison of amine-reactive NHS ester dyes, Alexa Fluor 647 dye was similar to the Cy5 dye with respect to absorption maxima, emission maxima, Stokes shifts, and extinction coefficients. However, Alexa Fluor 647 was significantly more resistant to photobleaching than its Cy5 counterpart under equivalent illumination conditions [1].

Fluorescence microscopy Live-cell imaging Time-lapse experiments

SERS Tag Stability and Polymer Shell Permeability: Cyanine5.5 Amine vs. NHS Ester Derivatives

In a systematic SERS study of cyanine5.5 derivatives with gold nanoparticles of six different morphologies, the amino derivative of non-sulfonated cyanine5.5 demonstrated the most intensive and stable SERS response among three tested compounds (cyanine5.5 amine, sulfo-cyanine5.5 amine, and sulfo-cyanine5.5 NHS ester). The amino derivative was able to diffuse through the polystyrene sulfonate polymer shell of coated nanoparticles, a capability not exhibited by NHS-activated esters, and its SERS intensity increased with the addition of chloride ions even when adsorbed on the polymer layer [1].

SERS nanotags Plasmonic nanoparticles Raman imaging

Synthetic Yield and Purity of Asymmetric Cy5-Amine from Commercial Cy5 Succinimidyl Ester

In a two-step derivatization method from commercial Cy5 succinimidyl ester, reaction with ethylenediamine under optimized conditions produced approximately 99% asymmetric "Cy5-amine" and only approximately 1% symmetric product bearing two Cy5 residues. The asymmetric Cy5-amine intermediate was subsequently derivatized with heterobifunctional cross-linkers to introduce thiol-reactive end groups (maleimide or pyridyldithio). All resulting thiol-reactive Cy5 derivatives retained absorption and fluorescence properties comparable to Cy5 succinimidyl ester, and fluorescence was fully retained after binding to thiols on proteins [1].

Single-molecule fluorescence microscopy Bioconjugation chemistry Thiol-reactive probe synthesis

FRET Fluctuation Performance in Nucleic Acids: Cy3-Cy5 Pair vs. Alternative Donor-Acceptor Pairs

In single-molecule FRET measurements on internally labeled double-stranded DNA, four donor-acceptor dye pairs were compared for fluorescence fluctuation behavior at short inter-dye separations. The cyanine pair Cy3-Cy5 exhibited the least amount of long-lived fluorescence fluctuations among the tested pairs, which included TMR-ATTO647N, Cy3-ATTO647N, and TMR-Cy5 [1]. This reduced fluctuation profile enables more reliable inter-dye distance extraction down to approximately 3 nm separation when dye-dye quenching is accounted for.

Single-molecule FRET DNA/RNA analysis Nucleic acid structure determination

Spectral Properties and Solubility: Non-Sulfonated Cyanine5 Amine vs. Sulfo-Cyanine5 Amine

Cyanine5 amine (non-sulfonated) exhibits an extinction coefficient of 250,000 L⋅mol⁻¹⋅cm⁻¹ and a fluorescence quantum yield of 0.20 in PBS buffer, with limited aqueous solubility requiring the use of organic co-solvents such as DMF or DMSO in aqueous labeling reactions. In contrast, Sulfo-Cyanine5 amine exhibits an extinction coefficient of 271,000 L⋅mol⁻¹⋅cm⁻¹ and a quantum yield of 0.28, and is readily water-soluble, eliminating the need for organic co-solvents and reducing dye aggregation in aqueous labeling reactions .

Aqueous labeling Solvent compatibility Protein conjugation

Optimal Research and Industrial Applications for Cyanine5 Amine (Hydrochloride) Based on Quantitative Evidence


Single-Molecule FRET in Nucleic Acids Using Cy3-Cy5 Donor-Acceptor Pairs

Cyanine5 amine (hydrochloride) is optimally deployed as the acceptor dye in Cy3-Cy5 FRET pairs for single-molecule nucleic acid studies. Evidence demonstrates that the Cy3-Cy5 pair exhibits the least amount of long-lived fluorescence fluctuations among four tested donor-acceptor combinations in double-stranded DNA, enabling reliable inter-dye distance extraction down to approximately 3 nm separation [1]. This reduced fluctuation profile makes Cyanine5 amine-labeled nucleic acids the preferred choice for precise distance measurements where signal stability is paramount.

SERS Nanotag Development Requiring Polymer Shell Diffusion

For surface-enhanced Raman scattering (SERS) nanotag development involving polymer-coated gold nanoparticles, Cyanine5 amine derivatives (non-sulfonated) are preferable to NHS-activated esters. Direct comparative evidence shows that amino derivatives of non-sulfonated cyanine5.5 diffuse through polystyrene sulfonate polymer shells, whereas NHS ester derivatives lack this capability. Additionally, the amino derivative demonstrates the most intensive and stable SERS response across six nanoparticle morphologies, with signal intensity that increases upon chloride addition even when adsorbed on the polymer layer [1]. Cyanine5 amine (hydrochloride) is therefore the form of choice for SERS-based imaging and sensing tags requiring robust plasmonic enhancement.

Thiol-Reactive Probe Synthesis via Two-Step Derivatization

Cyanine5 amine (hydrochloride) serves as the critical asymmetric intermediate in the two-step synthesis of thiol-reactive Cy5 derivatives (maleimide or pyridyldithio end groups) for single-molecule fluorescence microscopy. The synthetic protocol achieves approximately 99% asymmetric Cy5-amine product with only approximately 1% symmetric byproduct under optimized conditions, and the resulting thiol-reactive derivatives retain full fluorescence after binding to protein thiols [1]. Procuring purified Cyanine5 amine (hydrochloride) eliminates the need for in-house derivatization and purification of the amine intermediate, streamlining workflows for laboratories developing custom thiol-reactive probes.

Fluorescence Microscopy with Limited Illumination Duration

Cyanine5 amine (hydrochloride) is appropriate for fluorescence microscopy applications where the total illumination duration is brief and photobleaching is not a limiting factor. Direct comparison with Alexa Fluor 647 reveals that Cy5 is significantly less resistant to photobleaching under continuous illumination, and its protein conjugates exhibit prominent self-quenching via aggregate formation at higher degrees of labeling [1]. Consequently, Cyanine5 amine is best suited for endpoint imaging, rapid snapshot acquisitions, or assays where the cost differential relative to Alexa Fluor 647 justifies the reduced photostability and where labeling densities are kept moderate to avoid self-quenching penalties.

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